

An In-depth Technical Guide to 3-(Chloromethyl)benzamide

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Compound of Interest

Compound Name: 3-(Chloromethyl)benzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-(Chloromethyl)benzamide**. It also explores the broader biological context of the benzamide scaffold, offering insights for its potential applications in research and drug development.

Molecular Structure and Chemical Properties

3-(Chloromethyl)benzamide is an organic compound featuring a benzene ring substituted with a chloromethyl group and a carboxamide group at the meta position. The presence of the reactive chloromethyl group makes it a useful intermediate in the synthesis of more complex molecules.

Data Presentation: Key Chemical Properties

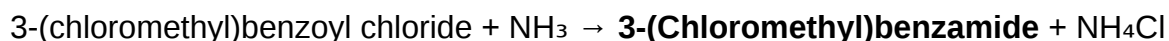
The fundamental properties of **3-(Chloromethyl)benzamide** are summarized in the table below for easy reference.

Property	Value	Citation(s)
Molecular Formula	C ₈ H ₈ ClNO	[1][2][3]
Molecular Weight	169.61 g/mol	[1][2][3]
IUPAC Name	3-(chloromethyl)benzamide	[1][2]
CAS Number	135654-16-9	[1][2][3]
SMILES	<chem>C1=CC(=CC(=C1)C(=O)N)CCl</chem>	[1][2]
Physical Description	White solid (general for benzamides)	[4]
Hazard Statements	H301 (Toxic if swallowed), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled)	[5]

Synthesis of 3-(Chloromethyl)benzamide: Experimental Protocol

While specific, detailed protocols for the synthesis of **3-(Chloromethyl)benzamide** are not extensively published in peer-reviewed literature, a plausible and standard method involves the ammonolysis of 3-(chloromethyl)benzoyl chloride. This is a common and effective method for the formation of primary amides from their corresponding acyl chlorides.

Reaction Scheme:



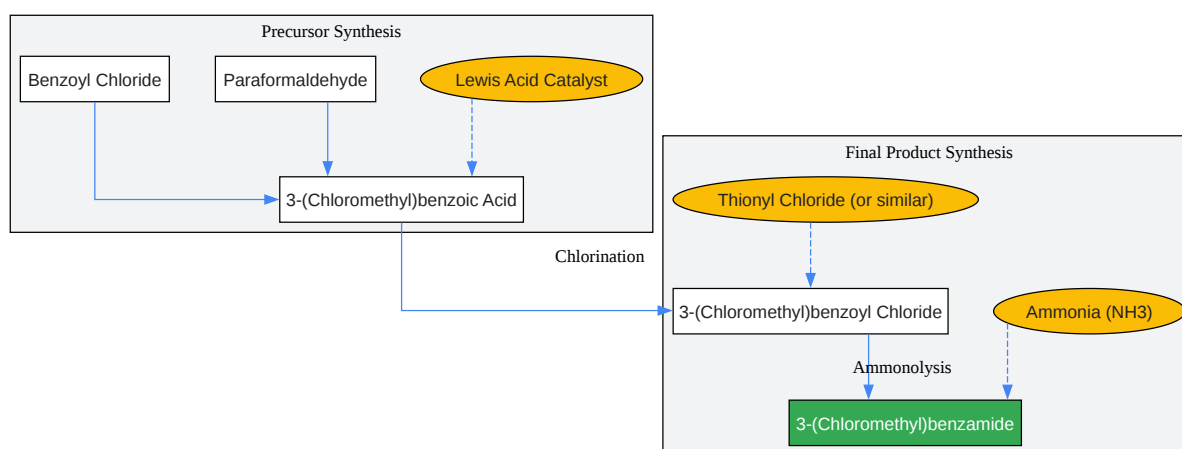
Experimental Protocol:

- Materials:
 - 3-(chloromethyl)benzoyl chloride

- Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Ammonia (gas or a solution in an appropriate solvent like dioxane or methanol)
- Stirring apparatus
- Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
- Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
- Procedure:
 - Dissolve 3-(chloromethyl)benzoyl chloride in an anhydrous solvent within the reaction vessel, and cool the solution to 0°C using an ice bath.
 - Slowly bubble ammonia gas through the stirred solution or add a solution of ammonia dropwise. The reaction is exothermic and should be controlled to maintain the temperature at 0-5°C.
 - Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture may contain a precipitate of ammonium chloride. Filter the mixture if necessary.
 - Wash the organic solution with water and brine to remove any remaining salts and impurities.
 - Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure **3-(Chloromethyl)benzamide**.

This protocol is based on general principles of amide synthesis from acyl chlorides.[4] The precursor, 3-(chloromethyl)benzoic acid, can be synthesized from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst.[6]

Logical Workflow for Synthesis



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Caption: Synthesis pathway for **3-(Chloromethyl)benzamide**.

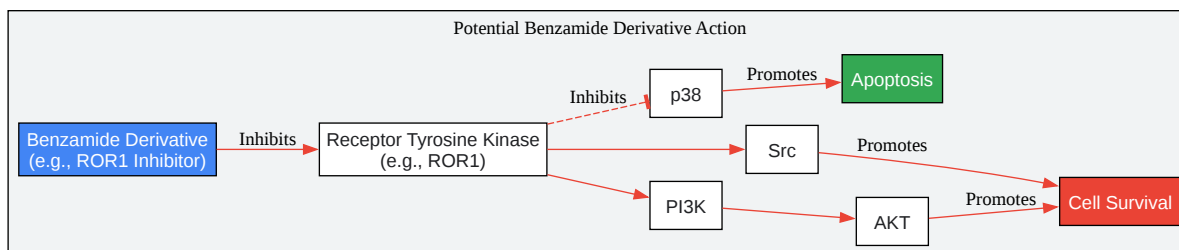
Biological Activity and Signaling Pathways of Benzamides

It is important to note that there is limited publicly available information on the specific biological activity or associated signaling pathways of **3-(Chloromethyl)benzamide** itself. It is primarily

documented as a chemical intermediate. However, the benzamide scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. Understanding the roles of other benzamide-containing molecules can provide context for potential research directions.

- **PARP Inhibition:** 3-Aminobenzamide, a related compound, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[7] PARP inhibitors are a validated class of cancer therapeutics.
- **PI3K/HDAC Dual Inhibition:** Certain benzamide derivatives have been designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC).[8] These compounds can block AKT phosphorylation and increase histone acetylation, leading to pro-apoptotic activity in cancer cells.[8]
- **Tyrosine Kinase Inhibition:** The benzamide moiety is a core component of several tyrosine kinase inhibitors.[9] For example, it can interact with key residues in the kinase domain of receptors like VEGFR, impacting downstream signaling crucial for angiogenesis.[9]
- **ROR1 Inhibition:** More complex benzamide derivatives have been developed as inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), which is overexpressed in several cancers.[10] Inhibition of ROR1 can block the Src survival pathway and reactivate the p38 apoptotic pathway.[10]
- **Agrochemical Applications:** Various benzamide derivatives exhibit insecticidal and fungicidal properties, indicating their potential to interfere with biological pathways in pests and fungi.[1][11]

Illustrative Signaling Pathway for Benzamide Derivatives



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Caption: Generalized pathway for ROR1-inhibiting benzamides.

Conclusion

3-(Chloromethyl)benzamide is a valuable chemical intermediate due to its reactive chloromethyl group, which allows for further functionalization. While direct biological data on this specific molecule is scarce, its core benzamide structure is central to a wide array of pharmacologically active agents. Researchers can leverage **3-(Chloromethyl)benzamide** as a starting material for the synthesis of novel compounds targeting pathways implicated in cancer and other diseases, building upon the established success of the benzamide scaffold in drug discovery.

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